2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a benzamide group, and a cyanophenyl group. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-cyanophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:
2,4-dichloro-N-(4-cyanophenyl)benzamide: Similar structure but lacks the thiazole ring.
4-methyl-N-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-6-13(14(19)7-12)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPURNMUNPDJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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